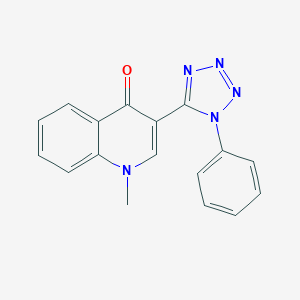
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or a CN bond . The presence of the methoxy group (-OCH3) and the nitrile group (-CN) suggest that this compound may have unique reactivity and properties compared to other phenylpyridines.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction . The methoxy and nitrile groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxy and nitrile groups could influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the methoxy and nitrile groups. The nitrile group is polar and can participate in a variety of reactions, including nucleophilic addition and reduction . The methoxy group can also influence the reactivity of the compound, as it is an electron-donating group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group could increase its solubility in polar solvents .Scientific Research Applications
Physical Properties and Interaction Analysis
Some novel dihydropyridine derivatives, including compounds related to 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been synthesized and analyzed. The physical properties such as densities, viscosities, and ultrasonic velocities of these derivatives were measured in different solvents at various temperatures. These measurements help in understanding the solute-solvent and solute-solute interactions, providing insights into the structural implications of these compounds in different environments (Baluja & Talaviya, 2016).
Spectroscopic and Structural Analysis
Several pyridine derivatives, including closely related compounds to the one of interest, have been synthesized and their structures elucidated through IR, electronic spectroscopy, and X-ray diffraction methods. These studies offer detailed insights into the molecular configuration, and the effects of different substituents on the emission spectra of these compounds have been extensively interpreted, providing valuable data for further chemical and physical analyses (Cetina et al., 2010).
Synthesis and Characterization of Novel Derivatives
Novel derivatives of dihydropyridine compounds have been synthesized using various methods. These synthesized compounds were characterized by IR, Mass, and NMR spectroscopy, contributing to the comprehensive understanding of their chemical structure and potential applications in various scientific fields (Khunt et al., 2014).
Applications in Optoelectronic Devices
Studies on specific dihydropyridine derivatives have shown potential applications in optoelectronic devices. Parameters like the optical absorption, electronic absorption, and photocurrent characteristics have been thoroughly investigated. These studies demonstrate the potential utility of these compounds in developing new materials for optoelectronic applications (Roushdy et al., 2019).
Antimicrobial and Anticancer Properties
Some dihydropyridine derivatives have exhibited promising antimicrobial and anticancer properties. Their structural characteristics and biological activities have been explored, indicating their potential use in the development of new therapeutic agents (Sadeek et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-14)13(16)15-12/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDWXUFFZLKITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-chlorophenyl)-3-(dimethylamino)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-propen-1-one](/img/structure/B396489.png)
![1-(4-chlorophenyl)-5-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B396492.png)
![1-{2-[1-(2-naphthyl)-1H-tetraazol-5-yl]vinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B396493.png)
![2-(4-Ethylphenyl)indeno[2,1-b]pyran](/img/structure/B396494.png)
![4-Indeno[2,1-b]pyran-2-ylphenyl methyl ether](/img/structure/B396495.png)
![2-(3-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B396496.png)
![5-[5-(3,5-difluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B396497.png)
![5-[5-(2-methylphenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B396498.png)
![1-phenyl-5-{5-[4-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B396499.png)
![1-(4-methylphenyl)-5-[5-(4-methylphenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B396501.png)
![5-[5-(4-fluorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B396503.png)
![5-[1-(3,4-dichlorophenyl)-5-(2-methylphenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B396504.png)